N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a cyano group (-CN), a thiazole ring, a thiadiazole ring, and a carboxamide group (-CONH2). These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water or an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and thiadiazole rings suggests that this compound would have a planar structure in these regions. The cyano and carboxamide groups could participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group is susceptible to hydrolysis, reduction, and addition reactions. The thiazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the cyano and carboxamide groups could increase the compound’s polarity, which could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Importance : N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, due to its complex structure, has potential applications in synthetic chemistry and drug development. This compound is part of a broader class of chemicals that include azolylthiazoles, which have been explored for their methods of synthesis and biological applications. The synthetic utilities of azolylthiazoles, including the specific compound , have been reviewed, focusing on methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from various electrophilic reagents. These compounds exhibit a range of biological activities, suggesting their potential in medicinal chemistry (Ibrahim, 2011).
Biological Activities of Phenothiazines : Phenothiazine derivatives, including those structurally related to N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, show a broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The structural modifications to phenothiazines, which could include modifications similar to those in the compound of interest, lead to significant biological activities explored in various biological systems (Pluta, Morak-Młodawska, & Jeleń, 2011).
Chemical Synthesis and Applications : The chemical synthesis of compounds like N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves intricate procedures that enable the development of compounds with significant biological activities. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles highlights the importance of N-heterocyclic compounds in drug discovery, material science, and pharmaceutical chemistry. These compounds, including N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, serve as key scaffolds for developing new drugs and materials with diverse applications (Kaushik et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5OS2/c1-4-6(16-13-12-4)7(14)11-8-10-3-5(2-9)15-8/h3H,1H3,(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIHGXDNWAMMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC=C(S2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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